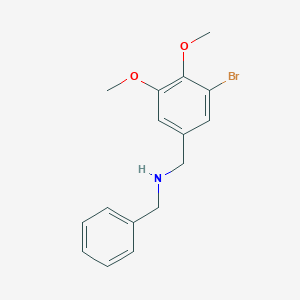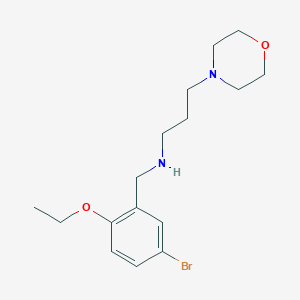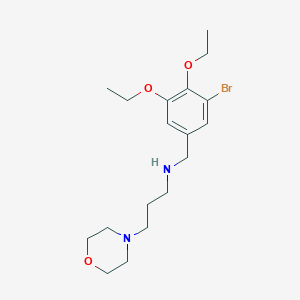![molecular formula C13H19N5O2 B502250 N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-95-9](/img/structure/B502250.png)
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a tetrazole ring substituted with a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-dimethoxybenzyl alcohol, is synthesized through the reaction of 2,4-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride.
Formation of the Tetrazole Intermediate: The tetrazole ring is formed by reacting propylamine with sodium azide and triethyl orthoformate under acidic conditions.
Coupling Reaction: The final step involves coupling the benzyl intermediate with the tetrazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow synthesis to enhance efficiency.
化学反应分析
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol.
Substitution: Formation of 2,4-dihalogenated benzyl derivatives.
科学研究应用
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzyl alcohol: A precursor in the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine.
2,4-Dimethoxybenzoic acid: An oxidation product of 2,4-dimethoxybenzyl alcohol.
1-Propyl-1H-tetrazole: A component of the tetrazole ring in the compound.
Uniqueness
This compound is unique due to the combination of its benzyl and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
876897-95-9 |
|---|---|
分子式 |
C13H19N5O2 |
分子量 |
277.32g/mol |
IUPAC 名称 |
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)8-12(10)20-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15,17) |
InChI 键 |
VQPCZMULPAYNOR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC |
溶解度 |
26.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


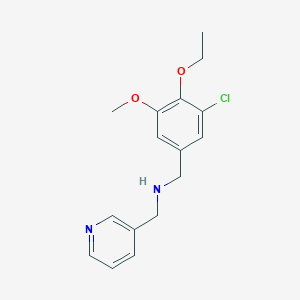

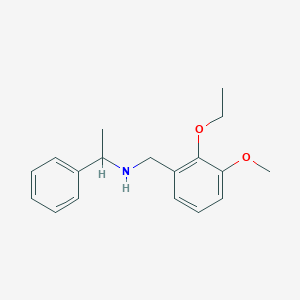

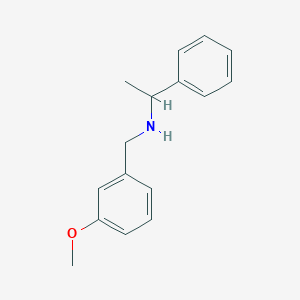
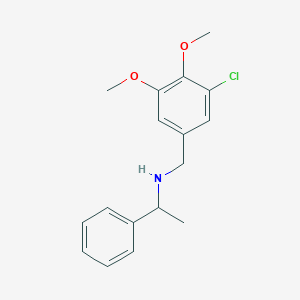
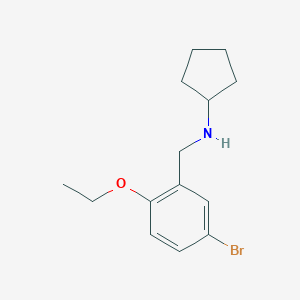
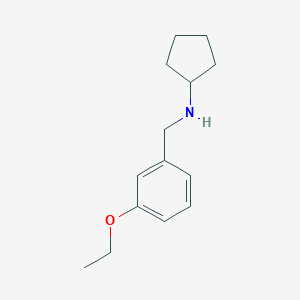
![N-(3,4-diethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B502177.png)
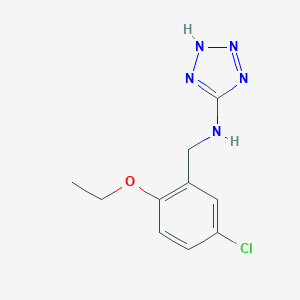
![N-[(3-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B502183.png)
